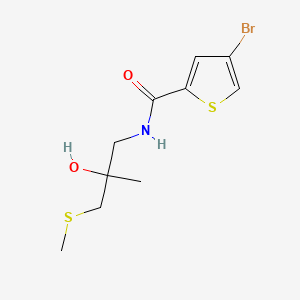

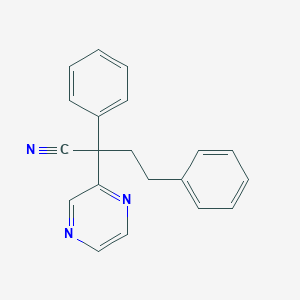

![molecular formula C21H23N5O7S2 B2496757 4-[双(2-甲氧基乙基)磺酰基]-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 330190-85-7](/img/structure/B2496757.png)

4-[双(2-甲氧基乙基)磺酰基]-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the subject compound, typically involves multicomponent condensation reactions. One approach involves the condensation of 2-amino 5-H[1,3,4]thiadiazol, aromatic aldehydes, and acetamide in the presence of a catalyst such as benzene sulphonamide dibromide and toluene as a solvent (Moradivalikboni et al., 2014). This method exemplifies the versatility and reactivity of thiadiazole and sulfonamide groups in facilitating the formation of complex molecules.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by single-crystal X-ray diffraction, revealing intricate details about molecular geometry and intermolecular interactions. For example, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione demonstrated the nearly vertical orientation of the 1,2,3-thiadiazol ring with phenyl rings and highlighted various intermolecular interactions, including weak hydrogen bonds and π-π stacking (Wu, 2013). These structural features are crucial for understanding the compound's chemical behavior and potential interactions.

Chemical Reactions and Properties

Thiadiazole derivatives engage in a wide range of chemical reactions, reflecting their diverse chemical properties. Nucleophilic substitution reactions are common, leading to various functionalized products, which is indicative of the reactive nature of thiadiazole-containing compounds (Mataka et al., 1992). These reactions are foundational for further modifications and applications of such molecules.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Studies involving the synthesis and characterization of novel compounds offer insights into how specific substitutions on the thiadiazole ring affect these properties. For instance, the incorporation of methoxy and sulfamoyl groups can significantly impact the compound's solubility and crystallinity (Mei et al., 2011).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interactions with other molecules, are critical for their potential applications. The presence of nitro, methoxy, and sulfamoyl groups contributes to the electronic and steric characteristics of these compounds, affecting their chemical behavior in synthetic and biological contexts (Chandra et al., 2015).

科学研究应用

1. 合成和表征

已合成和表征了多种1,3,4-噻二唑衍生物,如噻二唑苯甲酰胺,证明了该化合物作为各种杂环化合物的前体的作用。例如,通过涉及苯甲酰异硫氰酸酯的反应合成了一种化合物,导致硫和氮原子之间新键的形成并形成了一个五元环。使用各种光谱方法甚至X射线晶体学对这些合成化合物进行了表征,以确认它们的结构(Adhami et al., 2012)。

2. 金属配合物的配体合成

该化合物及其衍生物已被用于合成金属配合物的配体,特别是铜(I)配合物。涉及1,3,4-噻二唑衍生物的这些配合物在医学、农业和材料化学方面具有潜在应用。例如,一项研究成功地利用电化学技术合成了含有1,3,4-噻二唑衍生物的结晶铜(I)π-配合物。这些配合物在结构上得到了表征,揭示了它们在晶体工程和有机金属材料方面进一步应用的潜力(Ardan et al., 2017)。

3. 抗菌和抗真菌剂的应用

从1,3,4-噻二唑衍生物中衍生的化合物表现出显著的抗菌和抗真菌性能。例如,一项研究合成了衍生物,并发现它们对革兰氏阳性和阴性细菌以及念珠菌具有敏感性。这突显了该化合物作为开发新型抗菌和抗真菌剂基础的潜力(Sych et al., 2019)。

材料科学和工程应用

4. 有机金属材料前体

1,3,4-噻二唑衍生物还用作有机金属材料工程中的前体。涉及铜(I)-烯烃配合物的研究表明了该化合物在创造具有潜在应用的材料方面的实用性,包括电子学和催化(Ardan et al., 2017)。

属性

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O7S2/c1-32-12-10-25(11-13-33-2)35(30,31)18-8-6-15(7-9-18)19(27)22-21-24-23-20(34-21)16-4-3-5-17(14-16)26(28)29/h3-9,14H,10-13H2,1-2H3,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNUQRRATCYQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

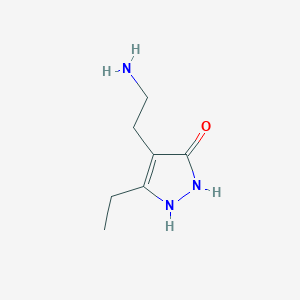

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

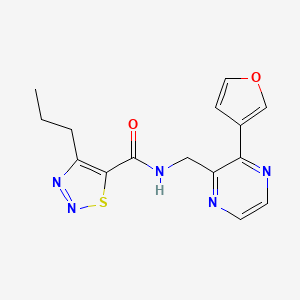

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

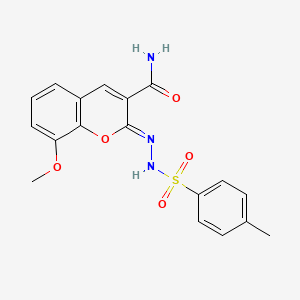

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)